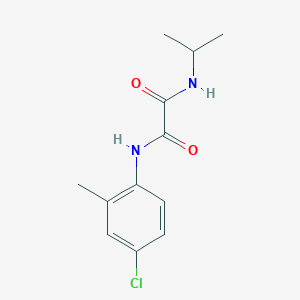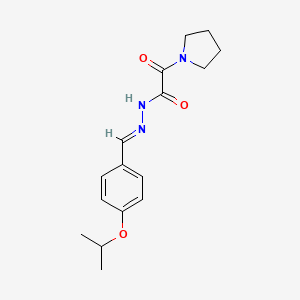![molecular formula C15H10Cl3N3O2 B3848259 N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848259.png)
N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide, also known as Dichloroacetyl Chloride (DCAC), is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
DCAC has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCAC has also been investigated for its potential use as an antiviral and antibacterial agent. It has been shown to exhibit activity against a range of viruses and bacteria, including herpes simplex virus, human immunodeficiency virus, and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of DCAC is not fully understood. However, it is believed that DCAC exerts its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. DCAC has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and repair.
Biochemical and Physiological Effects:
DCAC has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately cell death. DCAC has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
DCAC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. DCAC also exhibits a range of biological activities, making it a versatile tool for investigating the mechanisms of cancer and other diseases. However, DCAC has several limitations. It is highly reactive and can be toxic to cells at high concentrations, making it difficult to work with in some experiments. DCAC also has limited solubility in water, which can make it difficult to administer in certain in vivo experiments.
Future Directions
There are several future directions for research on DCAC. One area of interest is the development of DCAC analogs with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanisms of action of DCAC in cancer cells, with the goal of identifying new targets for cancer therapy. Finally, DCAC may have potential applications in other areas of medicine, such as the treatment of viral and bacterial infections. Further research is needed to fully understand the potential of DCAC in these areas.
In conclusion, DCAC is a chemical compound that has been extensively studied for its biological activities, including antitumor, antiviral, and antibacterial properties. The synthesis of DCAC is relatively simple, and it has been shown to exhibit a range of biochemical and physiological effects. While DCAC has several advantages for use in laboratory experiments, it also has limitations that must be taken into account. Finally, there are several future directions for research on DCAC, including the development of analogs with improved activity and the investigation of its mechanisms of action in cancer cells.
properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O2/c16-10-2-1-3-12(6-10)20-14(22)15(23)21-19-8-9-4-5-11(17)7-13(9)18/h1-8H,(H,20,22)(H,21,23)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNAWAZPIXDAN-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848187.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848194.png)

![N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848201.png)

![N-allyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848214.png)

![N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848229.png)
![N-1-naphthyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848231.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848237.png)
![2-[2-(4-methylbenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848256.png)
![N,N-diethyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848270.png)
![N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848273.png)
![N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848276.png)